![molecular formula C13H12BrF3N4OS B2664752 4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034381-78-5](/img/structure/B2664752.png)
4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as [1,2,4]triazolo[4,3-a]pyridine derivatives . These compounds have been studied for their potential as bromodomain inhibitors, which are promising therapeutic targets for treating various diseases, including cancers .
Synthesis Analysis
An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound; 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine . The process involved chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : Isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are similar in structure to the specified compound, can be synthesized using both conventional chemical methods and modern microwave techniques. This approach offers higher yields in shorter times than traditional methods (Youssef, Azab, & Youssef, 2012).
Heterocyclic Compound Synthesis : The compound is part of a group used in the synthesis of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These processes are integral to the development of compounds with potential biological activities (Abunada et al., 2008).
Metal-Free Synthesis of Biologically Important Structures : The synthesis of biologically important structures like 1,2,4-triazolo[1,5-a]pyridines can be performed through direct metal-free oxidative N-N bond formation. This method is notable for its short reaction time and high yields (Zheng et al., 2014).
Biological and Pharmacological Applications
Cardiovascular Agents : Certain 1,2,4-triazolo[1,5-a]pyrimidines, which are structurally related, have shown promise as cardiovascular agents, exhibiting coronary vasodilating and antihypertensive activities. This suggests potential therapeutic applications in cardiovascular diseases (Sato et al., 1980).
Microbiological Activity : Some novel spiro heterocycles containing a triazine nucleus, to which the compound is structurally related, have been synthesized and demonstrated inhibitory action against gram-positive and gram-negative microorganisms. This indicates potential use in developing antimicrobial agents (Dabholkar & Ravi, 2010).
Mecanismo De Acción
Compounds containing [1,2,4]triazolo[4,3-a]pyridine derivatives have been proposed as bromodomain inhibitors with micromolar IC50 values . Bromodomains, such as those found in BRD4, recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential as a bromodomain inhibitor . Given the promising therapeutic potential of bromodomain inhibitors for treating various diseases, including cancers , this compound could be a valuable subject of future research.
Propiedades
IUPAC Name |
4-bromo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF3N4OS/c14-8-4-9(23-6-8)12(22)18-5-11-20-19-10-3-7(13(15,16)17)1-2-21(10)11/h4,6-7H,1-3,5H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYSTZRDBHZHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC(=CS3)Br)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.